molecular formula C11H15BrClNO2 B2434888 Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride CAS No. 37946-43-3

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride

Cat. No. B2434888
CAS RN: 37946-43-3
M. Wt: 308.6
InChI Key: YUZADGRXDTZEGN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2 . It is offered by several suppliers, including Benchchem.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 308.599 Da and the monoisotopic mass is 306.997467 Da .

Scientific Research Applications

  • In Vivo Metabolism Studies : Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride has been utilized in studies investigating the in vivo metabolism of related compounds. For instance, Kanamori et al. (2002) used a similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), to study its metabolism in rats. They identified various metabolites, suggesting multiple metabolic pathways (Kanamori et al., 2002).

  • Synthesis and Structural Studies : Ashton and Doss (1993) demonstrated the use of ethyl 2,4-dioxooctanoate, a compound with structural similarities to Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride, in synthetic studies. Their work focused on regioselective routes and structural assignments of pyrazole carboxylates, showcasing the importance of such compounds in synthetic chemistry (Ashton & Doss, 1993).

  • Biological Activity Investigations : El-Moneim (2014) explored the synthesis and biological activities of pyrimidine derivatives using ethyl-β-(3-bromo-4-methoxy phenyl)-α-cyanoacrylate. Their study highlights the potential of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride related compounds in medicinal chemistry, particularly in antimicrobial and anticancer applications (El-Moneim, 2014).

  • Antiviral Activity Research : Hocková et al. (2003) investigated the antiviral activity of pyrimidine derivatives, which are structurally related to Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride. Their research provides insights into the potential use of such compounds in developing antiretroviral therapies (Hocková et al., 2003).

  • Chemical Synthesis and Analysis : Research by Sherif et al. (1993) involved the synthesis of thiazolopyrimidines, which are chemically related to Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride. This study demonstrates the compound's relevance in chemical synthesis and the development of new chemical entities (Sherif et al., 1993).

properties

IUPAC Name

ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8;/h4-6,13H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZADGRXDTZEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC(=C(C=C1)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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